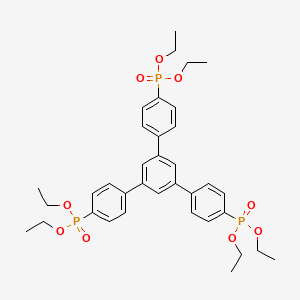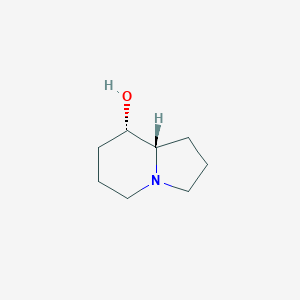
(8S,8AS)-octahydroindolizin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8S,8AS)-octahydroindolizin-8-ol is a bicyclic nitrogen-containing compound that belongs to the indolizidine family. This compound is characterized by its unique structure, which includes a fused five-membered and six-membered ring system with a hydroxyl group at the 8-position. Indolizidines are known for their diverse biological activities and are often found in natural products, particularly in amphibian alkaloids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8S,8AS)-octahydroindolizin-8-ol typically involves the construction of the indolizidine core followed by functionalization at the 8-position. One common approach is the enantioselective synthesis using enaminones as intermediates. The process involves several steps, including cyclization, reduction, and protection-deprotection sequences .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(8S,8AS)-octahydroindolizin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(8S,8AS)-octahydroindolizin-8-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indolizidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mécanisme D'action
The mechanism of action of (8S,8AS)-octahydroindolizin-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8-position plays a crucial role in its biological activity by forming hydrogen bonds with target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5R,8S,8aS)-8-methyl-5-pentyloctahydroindolizine (8-epi-indolizidine 209B): This compound has a similar indolizidine core but with different substituents at the 5 and 8 positions.
(1S,4R,9aS)-4-pentyloctahydro-2H-quinolizin-1-yl]methanol: Another related compound with a quinolizidine core structure.
Uniqueness
(8S,8AS)-octahydroindolizin-8-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 8-position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other indolizidine derivatives.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
(8S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-ol |
InChI |
InChI=1S/C8H15NO/c10-8-4-2-6-9-5-1-3-7(8)9/h7-8,10H,1-6H2/t7-,8-/m0/s1 |
Clé InChI |
GJTUCATUYQZTJZ-YUMQZZPRSA-N |
SMILES isomérique |
C1C[C@H]2[C@H](CCCN2C1)O |
SMILES canonique |
C1CC2C(CCCN2C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


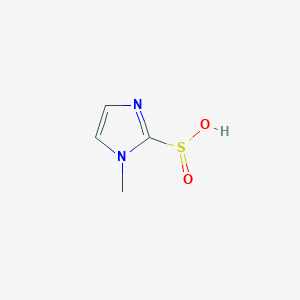
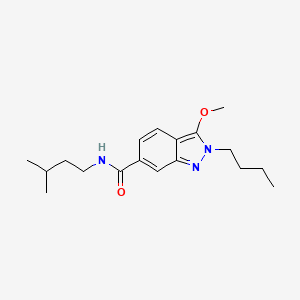
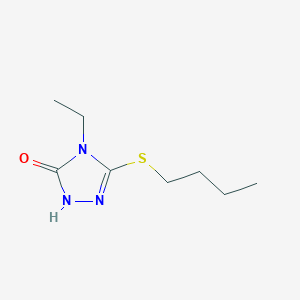

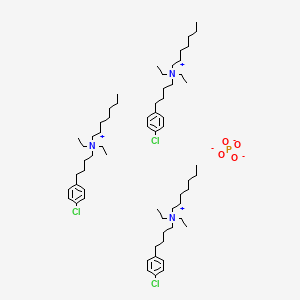
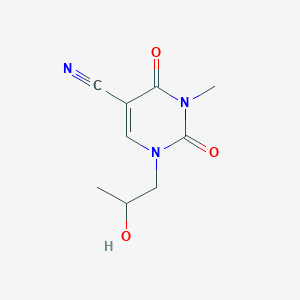
![8-Methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol](/img/structure/B13110469.png)

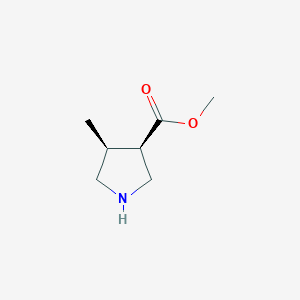

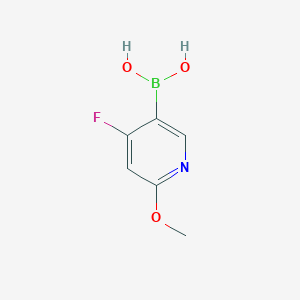
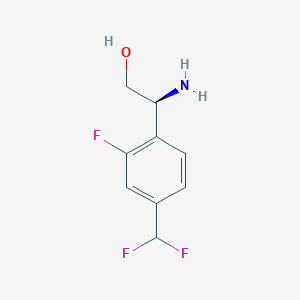
![4-[1-(Ethylsulfanyl)-3-methyl-2H-isoindol-2-yl]butanoic acid](/img/structure/B13110511.png)
